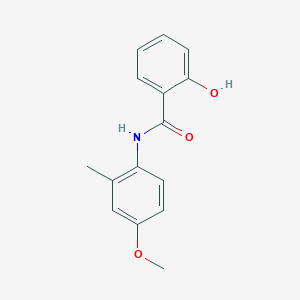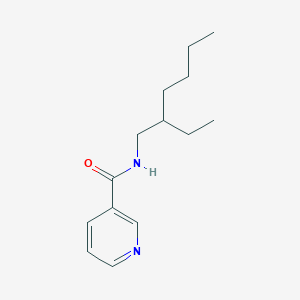
N-(2-ethylhexyl)nicotinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-ethylhexyl)nicotinamide, also known as NEA, is a novel compound that has gained attention in the scientific community due to its potential applications in various fields. It is a derivative of nicotinic acid and has been found to possess several biochemical and physiological effects.
Aplicaciones Científicas De Investigación
N-(2-ethylhexyl)nicotinamide has several potential scientific research applications. It has been found to have anti-inflammatory and antioxidant properties, which make it a potential candidate for the treatment of various diseases such as arthritis and cancer. It has also been found to have neuroprotective effects, which make it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Mecanismo De Acción
The mechanism of action of N-(2-ethylhexyl)nicotinamide is not fully understood. However, it has been found to activate the nuclear factor-erythroid 2-related factor 2 (Nrf2) pathway, which is responsible for the regulation of antioxidant and anti-inflammatory responses. N-(2-ethylhexyl)nicotinamide has also been found to inhibit the activation of nuclear factor-kappa B (NF-κB), which is responsible for the regulation of inflammatory responses.
Biochemical and Physiological Effects:
N-(2-ethylhexyl)nicotinamide has several biochemical and physiological effects. It has been found to increase the levels of antioxidant enzymes such as superoxide dismutase (SOD) and catalase. It has also been found to decrease the levels of pro-inflammatory cytokines such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α). N-(2-ethylhexyl)nicotinamide has been found to have a protective effect on the liver and kidneys, and it has also been found to improve cognitive function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(2-ethylhexyl)nicotinamide has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It is also relatively inexpensive compared to other compounds with similar properties. However, N-(2-ethylhexyl)nicotinamide has some limitations for lab experiments. It has low solubility in water, which can make it difficult to administer in vivo. It also has low bioavailability, which can limit its effectiveness in vivo.
Direcciones Futuras
There are several future directions for the research on N-(2-ethylhexyl)nicotinamide. One direction is to investigate its potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. Another direction is to investigate its potential as a treatment for arthritis and cancer. Further studies are also needed to fully understand the mechanism of action of N-(2-ethylhexyl)nicotinamide and to improve its bioavailability.
Métodos De Síntesis
N-(2-ethylhexyl)nicotinamide can be synthesized using several methods. One of the most common methods is the reaction of 2-ethylhexanol and nicotinic acid in the presence of a catalyst such as sulfuric acid. The resulting product is then purified using column chromatography to obtain pure N-(2-ethylhexyl)nicotinamide.
Propiedades
Nombre del producto |
N-(2-ethylhexyl)nicotinamide |
|---|---|
Fórmula molecular |
C14H22N2O |
Peso molecular |
234.34 g/mol |
Nombre IUPAC |
N-(2-ethylhexyl)pyridine-3-carboxamide |
InChI |
InChI=1S/C14H22N2O/c1-3-5-7-12(4-2)10-16-14(17)13-8-6-9-15-11-13/h6,8-9,11-12H,3-5,7,10H2,1-2H3,(H,16,17) |
Clave InChI |
LAMZDBBLBQNWLV-UHFFFAOYSA-N |
SMILES |
CCCCC(CC)CNC(=O)C1=CN=CC=C1 |
SMILES canónico |
CCCCC(CC)CNC(=O)C1=CN=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[(6-chloro-1,3-benzodioxol-5-yl)methyl]acetamide](/img/structure/B270637.png)
![7-methyl-6-[(3-oxo-3,4-dihydroquinoxalin-1(2H)-yl)sulfonyl]-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B270638.png)
![N-{3-[(cyclopropylamino)sulfonyl]phenyl}-3,4,5-trimethoxybenzamide](/img/structure/B270639.png)
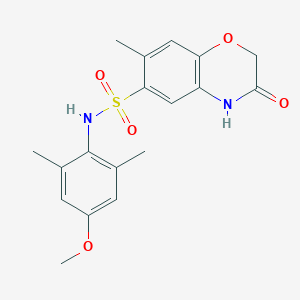
![2-[(5-Chloro-2-thienyl)sulfonyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline](/img/structure/B270641.png)
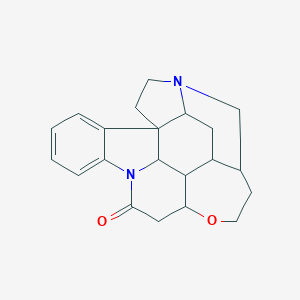
![2-(2,3-dimethoxyphenyl)-3-[2-(4-methylphenoxy)ethyl]-2,3-dihydro-4(1H)-quinazolinone](/img/structure/B270646.png)
![N-(2-dibenzo[b,d]furan-2-ylethyl)-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide](/img/structure/B270648.png)
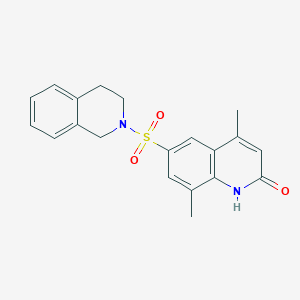
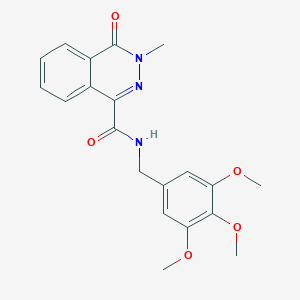
![2-({[4-benzyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-5-phenyl-1,3,4-oxadiazole](/img/structure/B270656.png)
![2-hydroxy-N-[2-(4-methoxyphenoxy)ethyl]benzamide](/img/structure/B270657.png)
